6,7-dihydro-1,7-naphthyridin-8(5H)-one
Description
Historical Context of Naphthyridine Research
The foundation of naphthyridine chemistry traces back to 1893 when Reissert successfully synthesized the first derivative of this cyclic system, specifically a 1,8-naphthyridine, and proposed the nomenclature that remains in use today. Reissert conceptualized naphthyridine as the naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms, establishing the theoretical framework for understanding these heterocyclic compounds. The early decades of naphthyridine research progressed slowly, with the synthesis of unsubstituted 1,5-naphthyridine and 1,8-naphthyridine achieved in 1927 by Brobansky and Sucharda, who adapted the Skraup quinoline synthesis methodology to 3-aminopyridine.
The completion of the naphthyridine family required several additional decades of research effort. The synthesis of 1,6-naphthyridine, 1,7-naphthyridine, and 2,7-naphthyridine was accomplished in 1958, followed by the isolation of 2,6-naphthyridine in 1965, thus establishing the complete set of six isomeric naphthyridines. Throughout this development period, researchers employed various synthetic approaches, including modifications of classical quinoline syntheses such as the Skraup, Doebner, Doebner-Miller, Combes, Conrad-Limpach, and Knorr syntheses.
The evolution of naphthyridine chemistry has been marked by significant methodological advances. The Doebner synthesis, originally developed for quinoline preparation in 1887, was successfully adapted for naphthyridine construction through the condensation of aminopyridines with aldehydes and pyruvic acid. Early attempts to synthesize 1,8-naphthyridines using the traditional Doebner reaction with 6-methyl-2-aminopyridine initially failed, leading to uncyclized products rather than the desired naphthyridine structure. This challenge was later overcome through the use of 2,6-diaminopyridine, which provided sufficient electron-releasing capability to activate the necessary carbon positions for cyclization.
Classification of Naphthyridines and Their Isomers
Naphthyridines constitute a well-defined class of heterocyclic compounds characterized by the presence of two fused pyridine rings, resulting in six possible isomeric structures based on the relative positions of the nitrogen atoms. These compounds are also known by alternative nomenclature systems, including "pyridopyridines," "benzodiazines," "diazadecalins," or "diazanaphthalenes," reflecting their structural relationship to naphthalene with nitrogen substitution. The systematic classification adopted by Chemical Abstracts in 1936 established "naphthyridines" as the standard nomenclature for these compounds.
The six isomeric naphthyridines can be categorized into two primary groups based on their structural characteristics. The first group, designated as 1,X-naphthyridines, includes 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, and 1,8-naphthyridine, where X represents the position of the second nitrogen atom. The second group comprises the 2,X-naphthyridines, specifically 2,6-naphthyridine and 2,7-naphthyridine. Each isomeric form exhibits distinct chemical and biological properties based on the specific positioning of the nitrogen atoms within the bicyclic framework.
Table 1: Classification and Properties of Naphthyridine Isomers
The structural diversity within the naphthyridine family extends beyond the basic isomeric variations to include numerous derivatives and substituted forms. Among the 1,8-naphthyridine derivatives, compounds such as enoxacin, nalidixic acid, and trovafloxacin have gained prominence as antibacterial agents related to the fluoroquinolone class of pharmaceuticals. These derivatives demonstrate the practical significance of naphthyridine chemistry in medicinal applications, where specific substitution patterns confer enhanced biological activity and therapeutic utility.
The 1,5-naphthyridine system has attracted considerable research attention, with over 600 published papers and 400 patents related specifically to this isomer since 2000. This extensive research interest stems from the wide variety of applications exhibited by 1,5-naphthyridine derivatives, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities. Additionally, these compounds find applications in cardiovascular treatments, central nervous system disorders, and hormonal diseases, while also serving as analytical chemistry ligands and components in organic light-emitting diodes.
Position of 6,7-dihydro-1,7-naphthyridin-8(5H)-one in Naphthyridine Chemistry
This compound occupies a distinctive position within the 1,7-naphthyridine subfamily, representing a partially reduced derivative that incorporates both the characteristic naphthyridine core structure and additional functional modifications. The compound features a molecular formula of C₈H₈N₂O with a molecular weight of 148.16 grams per mole, distinguishing it from the parent 1,7-naphthyridine through the presence of a carbonyl group at position 8 and the reduction of the 6,7-double bond. This structural modification significantly influences the chemical reactivity and potential biological activity of the compound compared to fully aromatic naphthyridine systems.
The International Union of Pure and Applied Chemistry name for this compound, 6,7-dihydro-5H-1,7-naphthyridin-8-one, reflects its systematic structural designation within established chemical nomenclature. The compound exists predominantly in the keto tautomeric form, as evidenced by spectroscopic analysis and structural studies. The SMILES representation C1CNC(=O)C2=C1C=CC=N2 illustrates the specific connectivity pattern and the location of the carbonyl functionality within the bicyclic framework.
Table 2: Structural and Physical Properties of this compound
The structural characteristics of this compound position it as an intermediate between fully aromatic naphthyridine systems and more extensively reduced derivatives. The retention of the pyridine ring aromaticity while incorporating the ketone functionality and partial saturation of the adjacent ring creates unique chemical properties that distinguish this compound from other naphthyridine derivatives. The specific positioning of the carbonyl group at the 8-position influences the electronic distribution throughout the molecule and affects its potential interactions with biological targets and chemical reagents.
The compound's relationship to other naphthyridine derivatives can be understood through its synthetic accessibility and potential for further chemical modification. Unlike some naphthyridine systems that require complex multi-step synthetic approaches, derivatives related to this compound can be prepared through various established methodologies, including cyclization reactions and functional group transformations of appropriate precursors. This accessibility has contributed to its inclusion in chemical databases and research studies focused on naphthyridine chemistry.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its individual structural properties to encompass its role as a representative example of partially reduced naphthyridine systems. Heterocyclic compounds containing nitrogen atoms, such as naphthyridines, are recognized as fundamental components of biological systems and serve as essential intermediates in organic synthesis. The specific structural features of this compound make it a valuable model compound for understanding the chemical behavior and potential applications of related heterocyclic systems.
Research into naphthyridine derivatives has demonstrated their wide-ranging applications across multiple scientific disciplines. The 1,8-naphthyridine derivatives have been extensively studied for their antibacterial, antimalarial, anti-inflammatory, antitumor, antiviral, and other biological activities. While this compound belongs to the 1,7-naphthyridine subfamily, the structural similarities and shared chemical principles suggest potential for analogous biological activities, making it an important target for pharmaceutical research and development.
The synthetic methodology development surrounding naphthyridine chemistry has benefited significantly from studies of compounds such as this compound. Recent advances in naphthyridine synthesis have emphasized environmentally friendly approaches, including gram-scale synthesis in water using biocompatible ionic liquid catalysts. These methodological improvements have potential applications for the preparation of this compound derivatives and related compounds, contributing to more sustainable chemical synthesis practices.
Table 3: Research Applications and Significance of Naphthyridine Chemistry
Properties
IUPAC Name |
6,7-dihydro-5H-1,7-naphthyridin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h1-2,4H,3,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACHEWJELYJLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623303 | |
| Record name | 6,7-Dihydro-1,7-naphthyridin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301666-63-7 | |
| Record name | 6,7-Dihydro-1,7-naphthyridin-8(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301666-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-1,7-naphthyridin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Heck Reaction with Ethylene Gas
- Starting from 2-chloropyridine derivatives, a palladium-catalyzed Heck reaction with ethylene gas is employed to introduce the vinyl group necessary for ring closure.
- Catalysts such as PdCl₂ with ligands like DPEphos or dppf have been tested, with Pd(dppf)Cl₂·CH₂Cl₂ showing high conversion rates (69.6% product area by HPLC) and PdCl₂/DPEphos giving lower yields in some cases.
- The reaction is typically conducted in dry DMF with triethylamine as a base under ethylene pressure (~1.0 MPa) at 80 °C for 16 hours.
- This step yields a key intermediate (e.g., compound 19 in the referenced study) in yields up to 84% after purification.
| Entry | Catalyst System | Product Area % (Desired Product) | Byproduct Area % |
|---|---|---|---|
| 1 | PdCl₂ (20 mol%), (p-Tol)₃P (40 mol%) | 20.2 | 53.6 |
| 2 | PdCl₂ (20 mol%), (o-MeOC₆H₄)₃P (40 mol%) | 43.6 | 9.2 |
| 3 | Pd(OAc)₂ (20 mol%), Xantphos (20 mol%) | 12.3 | 70.7 |
| 4 | Pd(dppf)Cl₂·CH₂Cl₂ (10 mol%) | 69.6 | 13.8 |
| 5 | PdCl₂ (20 mol%), DPEphos (20 mol%) | 0.9 | 61.1 |
Table 1: Catalyst screening for Heck reaction step (HPLC area %)
One-Pot Hydroamination/Cyclization
- The vinylpyridine intermediate undergoes a one-pot hydroamination and cyclization to form the dihydronaphthyridine ring.
- This method reduces the number of synthetic steps and improves overall yield significantly (from ~4% in older routes to ~25%).
- The reaction conditions involve amination reagents and mild heating, often without the need for chromatographic purification, making it scalable.
Rearrangement and Amination of 2,7-Naphthyridine Derivatives
Another approach involves the synthesis and rearrangement of 1,3-diamino-2,7-naphthyridines, which can lead to 6,7-dihydro-1,7-naphthyridin-8(5H)-one derivatives under specific conditions.
Nucleophilic Substitution and Rearrangement
- Starting from 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles, reaction with cyclic amines (e.g., pyrrolidine, piperidine) in absolute ethanol under reflux leads to 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines.
- Under appropriate conditions, these intermediates undergo rearrangement to form 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones, which are structurally related to the target compound.
- The rearrangement requires:
- A cyclic amine at C-1 of the naphthyridine ring.
- A primary amine at C-3 with a boiling point above 145 °C.
- The process is confirmed by X-ray crystallography and yields are moderate (50-60%).
General Procedure for Amination
- A mixture of the dichloro precursor, the corresponding amine, and triethylamine in absolute ethanol is refluxed for 3 hours.
- After cooling, water is added to precipitate the product, which is filtered, washed, dried, and recrystallized.
- This method provides a straightforward route to substituted dihydronaphthyridinones.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Heck Reaction with Ethylene | Pd(dppf)Cl₂, DPEphos, DMF, Et₃N, 80 °C, 1 MPa ethylene | 80-84 | Efficient vinylation step, scalable |
| One-Pot Hydroamination/Cyclization | Amination reagents, mild heating, no chromatography | ~25 (overall) | Reduces steps, improves yield |
| Nucleophilic Substitution & Rearrangement | Cyclic amines, reflux in ethanol, triethylamine | 50-60 | Rearrangement confirmed by X-ray |
| Amination of Dichloro Precursors | Triethylamine, ethanol, reflux 3 h | Moderate | Simple, reproducible |
Research Findings and Practical Considerations
- The new synthetic routes significantly reduce the number of steps compared to classical methods, improving overall yield and scalability.
- The Heck reaction and one-pot cyclization avoid chromatographic purification, which is advantageous for industrial applications.
- Rearrangement reactions provide alternative pathways to functionalized dihydronaphthyridinones but require careful control of amine types and reaction conditions.
- Optical purity and enantioselectivity can be controlled in some routes, important for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
6,7-dihydro-1,7-naphthyridin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of 6,7-dihydro-1,7-naphthyridin-8(5H)-one exhibit potent antimicrobial properties. For instance, studies have shown that certain naphthyridine derivatives outperform standard antibiotics like ciprofloxacin against resistant bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.
| Compound | Activity | Comparison |
|---|---|---|
| This compound | Antibacterial | More effective than ciprofloxacin |
Anticancer Potential : The anticancer properties of this compound have been explored through various studies. For example, dinuclear platinum complexes incorporating naphthyridine structures demonstrated significant cytotoxic effects against breast and colon cancer cell lines. The selectivity index for these compounds was notably higher than traditional chemotherapeutics like cisplatin.
| Study Focus | Cell Lines Tested | Findings |
|---|---|---|
| Anticancer Efficacy | MDA-MB 468, A549 | Dose-dependent cytotoxicity with lower side effects than cisplatin |
The compound's biological activities are attributed to its interaction with various molecular targets:
- Inhibition of DNA Synthesis : Naphthyridines can intercalate into DNA or inhibit topoisomerases.
- Enzyme Modulation : Many derivatives act as enzyme inhibitors affecting critical metabolic pathways for cell proliferation.
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its role as a building block for synthesizing more complex heterocyclic compounds is particularly noteworthy in the field of organic synthesis.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antibacterial activity of various naphthyridine derivatives against resistant bacterial strains. The results indicated that modifications to the naphthyridine scaffold could significantly enhance antibacterial efficacy .
Case Study 2: Anticancer Properties
Another significant study investigated platinum(II) complexes with naphthyridine ligands on human cancer cell lines. The results showed a dose-dependent increase in cytotoxicity with reduced side effects compared to traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of 6,7-dihydro-1,7-naphthyridin-8(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound is relatively cost-effective compared to carboxylate derivatives, reflecting simpler synthesis (e.g., direct cyclization vs. multi-step functionalization) .
- Brominated derivatives (e.g., 2387601-17-2) are less commercially available, suggesting specialized synthetic demand .
Reactivity and Functionalization Potential
- Nitration: Unlike 1,7-naphthyridin-8(7H)-one derivatives, which undergo nitration at position 5 under strong acidic conditions (72% HNO₃, 42% yield) , the saturated 6,7-dihydro analogue may exhibit altered reactivity due to reduced aromaticity.
- Phosphonate Derivatives : demonstrates that phosphonate groups can be introduced via radical reactions (e.g., diethyl phosphonate adducts), highlighting the versatility of the naphthyridine core for modular synthesis .
- Bromination : The presence of a ketone in this compound may direct electrophilic substitution to specific positions, contrasting with halogenated analogues like 3-bromo derivatives .
Spectral and Analytical Data
These data suggest that substituents significantly influence electronic environments, which can guide structural elucidation.
Biological Activity
6,7-Dihydro-1,7-naphthyridin-8(5H)-one is a compound belonging to the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bicyclic system that contributes to its pharmacological properties. The presence of the naphthyridine core is significant as it is known for various biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of naphthyridine derivatives. For instance, derivatives of 1,6-naphthyridin-7(6H)-one have shown potent antibacterial activity against various strains of bacteria including Staphylococcus aureus and Pseudomonas aeruginosa . In one study, compounds derived from naphthyridine displayed superior activity compared to standard antibiotics like ciprofloxacin and norfloxacin .
| Compound | Activity | Comparison |
|---|---|---|
| This compound | Antibacterial | More effective than ciprofloxacin |
| 1-(2-Hydroxyethyl)-6-methyl-1,4-dihydro-1,8-naphthyridine | Antifungal | Comparable to fluconazole |
Anticancer Activity
The anticancer potential of naphthyridine derivatives has also been explored. Studies have indicated that certain naphthyridine compounds exhibit cytotoxic effects against various cancer cell lines. For example, dinuclear platinum complexes incorporating naphthyridine structures demonstrated significant antiproliferative effects in vitro against breast and colon cancer cell lines . The selectivity index (SI) for these compounds was notably higher than that of traditional chemotherapeutics such as cisplatin.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of naphthyridine derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism often involves the modulation of signaling pathways associated with inflammation .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid, researchers found that this derivative exhibited excellent antibacterial activity against resistant strains of bacteria. The study concluded that modifications to the naphthyridine scaffold could enhance antibacterial efficacy significantly .
Case Study 2: Anticancer Properties
Another significant study evaluated the cytotoxic effects of a series of platinum(II) complexes with naphthyridine ligands. These complexes were tested on human cancer cell lines such as MDA-MB 468 and A549. Results indicated a dose-dependent increase in cytotoxicity with lower side effects compared to traditional chemotherapeutics .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Inhibition of DNA synthesis : Naphthyridines can intercalate into DNA or inhibit topoisomerases.
- Modulation of enzyme activity : Many derivatives act as enzyme inhibitors affecting metabolic pathways critical for cell proliferation.
Q & A
Q. What are the standard synthetic routes for preparing 6,7-dihydro-1,7-naphthyridin-8(5H)-one?
- Methodological Answer : The compound can be synthesized via hydrolysis of 1,7-naphthyridin-8-amine derivatives. For example, 1,7-naphthyridin-8-amine undergoes hydrolysis in 70% H₂SO₄ under reflux for 4 days, yielding 81% of the target product . Chlorination using POCl₃ is another route: 5-chloro-1,7-naphthyridin-8(7H)-one reacts with POCl₃ under reflux (3 hours) to form 5,8-dichloro-1,7-naphthyridine (67% yield) .
Q. How can ester hydrolysis be optimized for generating carboxylic acid derivatives of naphthyridines?
- Methodological Answer : Ethyl esters of naphthyridines are hydrolyzed using NaOH. For instance, ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate reacts with 1M NaOH at 95°C for 1 hour, yielding 93% of the carboxylic acid derivative . Temperature and base concentration are critical: lower yields (30%) occur with milder conditions (5M NaOH, 20°C, 3 hours) .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer : Use ¹H/¹³C NMR to confirm structure and regiochemistry. For example, dihydro-naphthyridine derivatives show distinct proton signals (e.g., δ 2.79 ppm for methylene groups) and carbon shifts (e.g., δ 152.1 ppm for carbonyl carbons) . IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹), while LC-MS validates molecular weight .
Advanced Research Questions
Q. How can regioselective nitration of this compound be achieved?
- Methodological Answer : Nitration occurs at specific positions depending on reaction conditions. For example, 1,7-naphthyridin-8(7H)-one reacts with 70% HNO₃ and 95% H₂SO₄ at 95°C for 1 hour, yielding a 5-nitro derivative (42% yield). In contrast, nitration of 1,7-naphthyridin-4(1H)-one under similar conditions produces a 3-nitro isomer (74% yield) . Acid strength and temperature govern regioselectivity.
Q. What strategies address low yields in dehydrogenation reactions of dihydro-naphthyridines?
- Methodological Answer : Catalytic dehydrogenation with Pd/C in xylene at 135°C for 30 hours achieves moderate yields (45%) . Optimizing catalyst loading (e.g., 10% Pd/C) and solvent polarity (e.g., toluene vs. xylene) improves efficiency. Side reactions, such as over-oxidation, are minimized by controlling reaction time and inert atmospheres .
Q. How can conflicting data on reaction conditions for chlorination be resolved?
- Methodological Answer : Discrepancies in POCl₃ reaction times (e.g., 12 hours vs. 75 minutes for similar substrates) may arise from substrate electronic effects. Systematic testing under controlled variables (temperature, stoichiometry) is essential. For example, 1,7-naphthyridin-8(7H)-one derivatives with electron-withdrawing groups react faster, requiring shorter times (75 minutes) for 72% yield .
Q. What approaches validate rearrangement mechanisms in naphthyridine derivatives?
- Methodological Answer : Mechanistic studies use isotopic labeling and intermediate trapping. For instance, hydrazine-induced rearrangement of 6-methyl-8-nitro-1,6-naphthyridin-5(6H)-one to pyrido[2.3-d]pyrazin-5(6H)-one (94% yield) was confirmed via ¹⁵N-labeled intermediates and DFT calculations . Kinetic monitoring (e.g., in situ IR) identifies rate-determining steps.
Methodological and Experimental Design Considerations
Q. How should researchers design experiments to study substituent effects on naphthyridine reactivity?
- Methodological Answer : Employ a Taguchi orthogonal array to test variables (e.g., substituent position, solvent, catalyst). For example, vary R groups in 6-alkyl-1,7-naphthyridines and measure reaction rates under standardized conditions (e.g., 59% yield for 6-hexyl derivative) . Use ANOVA to identify significant factors and optimize synthetic pathways.
Q. What protocols ensure reproducibility in multi-step syntheses of naphthyridine derivatives?
- Methodological Answer : Document critical quality attributes (CQAs) such as intermediate purity (HPLC >95%) and reaction milestones (e.g., color changes, exotherms). For example, ester hydrolysis requires strict pH control (pH 12–13) to prevent side reactions . Cross-validate results with independent techniques (e.g., NMR and LC-MS for product identity).
Q. How can researchers mitigate challenges in distinguishing structurally similar dihydro-naphthyridines?
- Methodological Answer :
Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, diastereotopic protons in 5-chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one are differentiated via coupling constants (J = 6.1 Hz for methylene groups) . High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₈H₇ClN₂O, MW 182.61) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
